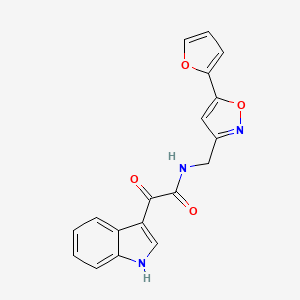
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C18H13N3O4 and its molecular weight is 335.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound integrates an indole moiety, known for its diverse biological effects, with an isoxazole and furan ring system, which may enhance its pharmacological profile.
The molecular formula of this compound is C18H13N3O4, with a molecular weight of 335.319 g/mol. Its structure features:
- Indole ring : Associated with various biological activities including anticancer and antimicrobial properties.
- Isoxazole ring : Known for its role in the development of anti-inflammatory and antimicrobial agents.
- Furan moiety : Contributes to the compound's reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that derivatives of isoxazole, including those with furan and indole substitutions, exhibit significant antimicrobial properties. A study evaluated similar compounds against various bacterial strains, demonstrating that modifications in the structure could lead to enhanced activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MIC) for related compounds were reported to range from 37.9 to 372 μM, suggesting a promising antimicrobial profile for this compound .
| Compound | MIC (μM) | MBC (μM) | Target Strain |
|---|---|---|---|
| 5d | 37.9 | 57.8 | MRSA |
| 5g | 36.5 | 73.1 | E. coli |
| 5k | 248 | 372 | P. aeruginosa |
Anticancer Activity
The compound's potential anticancer activity has been explored through various assays. In vitro studies have shown that indole-based compounds can induce apoptosis in cancer cell lines such as HeLa and HepG2. The presence of the furan and isoxazole moieties may contribute to this effect by enhancing cellular uptake or modulating signaling pathways involved in cell survival .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate caspases and other apoptotic pathways in cancer cells.
- Antioxidant Activity : The furan moiety may contribute to reducing oxidative stress, which is often elevated in cancerous tissues.
Case Studies
Several studies have documented the effects of similar compounds on various biological targets:
- Study on Antimicrobial Efficacy : A series of isoxazole derivatives were tested against multiple bacterial strains, revealing that structural modifications significantly impacted their MIC values .
- In Vitro Cancer Cell Studies : Compounds featuring the indole structure demonstrated promising results in inhibiting growth in HeLa cells with IC50 values ranging from 10 to 50 μM .
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-17(13-10-19-14-5-2-1-4-12(13)14)18(23)20-9-11-8-16(25-21-11)15-6-3-7-24-15/h1-8,10,19H,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSMCNYTSUTJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














